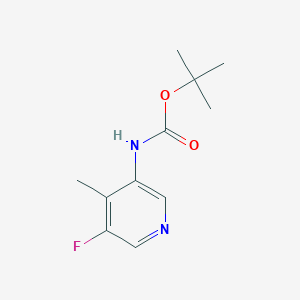

tert-Butyl (5-fluoro-4-methylpyridin-3-yl)carbamate

Description

tert-Butyl (5-fluoro-4-methylpyridin-3-yl)carbamate is a pyridine derivative featuring a tert-butyl carbamate group at the 3-position, a fluorine substituent at the 5-position, and a methyl group at the 4-position of the pyridine ring. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules, as inferred from related carbamates in patent applications .

Properties

Molecular Formula |

C11H15FN2O2 |

|---|---|

Molecular Weight |

226.25 g/mol |

IUPAC Name |

tert-butyl N-(5-fluoro-4-methylpyridin-3-yl)carbamate |

InChI |

InChI=1S/C11H15FN2O2/c1-7-8(12)5-13-6-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |

InChI Key |

QOJQSJFIRGPRRK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=NC=C1NC(=O)OC(C)(C)C)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (5-fluoro-4-methylpyridin-3-yl)carbamate typically involves the reaction of 5-fluoro-4-methylpyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .

Chemical Reactions Analysis

tert-Butyl (5-fluoro-4-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from -10°C to 80°C . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl (5-fluoro-4-methylpyridin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (5-fluoro-4-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The tert-butyl carbamate group is a common motif in medicinal chemistry due to its role in enhancing stability and bioavailability. Below, we compare tert-Butyl (5-fluoro-4-methylpyridin-3-yl)carbamate with structurally related pyridine derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.

Table 1: Structural and Functional Comparison of Pyridine Carbamates

Key Findings:

In contrast, the 4-iodo analog (CAS 1773562-84-7) serves as a reactive intermediate for cross-coupling reactions due to iodine’s role as a leaving group . Methyl vs. Hydroxy/Methoxy Groups: The 4-methyl group in the target compound increases hydrophobicity compared to 4-hydroxy or 4-methoxy analogs, which may influence solubility and membrane permeability .

Toxicity and Hazards: While hazard data for the target compound are unavailable, structurally similar carbamates exhibit moderate acute oral toxicity (H302) and skin/eye irritation (H315/H319) . For example, tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate is classified as Category 4 for acute toxicity, suggesting low but notable risk .

Synthetic Utility :

- The tert-butyl carbamate group is widely used to protect amines during multi-step syntheses. For instance, tert-Butyl (5-fluoro-4-iodopyridin-3-yl)carbamate participates in Suzuki-Miyaura couplings to generate biaryl structures in drug candidates .

Biological Activity :

- Analogous compounds, such as tert-Butyl (5-pivalamidopyridin-3-yl)methylcarbamate, demonstrate roles in enzyme inhibition, particularly in kinase pathways . The fluorine atom’s presence is critical for hydrogen bonding with target proteins, a feature shared with the target compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.